molecular formula C25H29BrN2O3 B15007274 ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B15007274
M. Wt: 485.4 g/mol
InChI Key: BJDDTLCRMPWATN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halogen atoms .

Scientific Research Applications

Ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C25H29BrN2O3

Molecular Weight

485.4 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenylindole-3-carboxylate

InChI

InChI=1S/C25H29BrN2O3/c1-4-31-25(29)24-19-14-23(30-3)20(26)15-21(19)28(18-11-6-5-7-12-18)22(24)16-27-13-9-8-10-17(27)2/h5-7,11-12,14-15,17H,4,8-10,13,16H2,1-3H3

InChI Key

BJDDTLCRMPWATN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCCCC4C

Origin of Product

United States

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